Isorhamnetin-3-Sophoroside-7-Rhamnosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

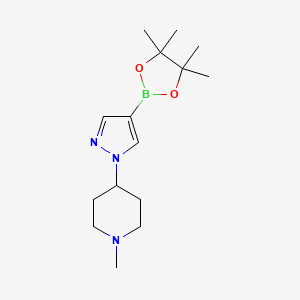

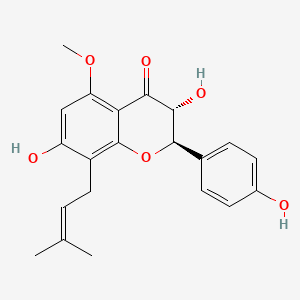

Isorhamnetin 3-sophoroside-7-rhamnoside: is a natural flavonol glycoside derived from plants such as sea buckthorn (Hippophaë rhamnoides). It is known for its various biological activities, including its ability to inhibit the growth of harmful microalgae . This compound is part of the larger family of isorhamnetin glycosides, which are known for their health-promoting effects .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, isorhamnetin 3-sophoroside-7-rhamnoside is used as a model compound for studying glycosylation reactions and the synthesis of flavonol glycosides .

Biology: In biological research, this compound is studied for its effects on cellular processes, including its cytotoxicity against cancer cell lines such as HepG2, MCF-7, and A549 .

Medicine: In medicine, isorhamnetin 3-sophoroside-7-rhamnoside is investigated for its potential therapeutic effects, including its anti-inflammatory and antioxidant activities .

Industry: In the industry, this compound is used in the production of functional foods and nutraceuticals due to its health-promoting properties .

Wirkmechanismus

Target of Action

Isorhamnetin 3-sophoroside-7-rhamnoside, a natural flavonol glycoside, primarily targets harmful microalgae . It inhibits the growth of these microalgae, making it a potential algicidal agent .

Mode of Action

It is known that it interacts with harmful microalgae, inhibiting their growth

Biochemical Pathways

The compound is synthesized by a three-enzyme cascade involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (udp)-rhamnose synthase . This synthesis process suggests that the compound may interact with biochemical pathways involving these enzymes.

Result of Action

The primary result of Isorhamnetin 3-sophoroside-7-rhamnoside’s action is the inhibition of harmful microalgae growth . This suggests that the compound may have potential applications in controlling harmful algal blooms. Additionally, the compound has been associated with cytotoxicity against HepG2, MCF-7, and A549 cells .

Action Environment

It is worth noting that the compound is naturally derived from hippophaë rhamnoides , suggesting that its production and efficacy may be influenced by the growth conditions of this plant.

Biochemische Analyse

Biochemical Properties

Isorhamnetin 3-sophoroside-7-rhamnoside interacts with several enzymes in its biochemical reactions. A study has shown that it was synthesized by a highly efficient three-enzyme cascade using a UDP-rhamnose regeneration system . The enzymes involved in this process include rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase .

Cellular Effects

The cellular effects of Isorhamnetin 3-sophoroside-7-rhamnoside are primarily observed in its cytotoxicity against certain cell lines. It has been reported that the compound was evaluated for its cytotoxicity against HepG2, MCF-7, and A549 cells .

Molecular Mechanism

It is known that it inhibits the growth of harmful microalgae

Temporal Effects in Laboratory Settings

It is known that the compound was synthesized using a highly efficient three-enzyme cascade .

Metabolic Pathways

It is known that the compound was synthesized using a UDP-rhamnose regeneration system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isorhamnetin 3-sophoroside-7-rhamnoside can be synthesized using a three-enzyme cascade system involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme rhamnosyltransferase is cloned, expressed, and characterized in Escherichia coli .

Industrial Production Methods: The industrial production of isorhamnetin 3-sophoroside-7-rhamnoside involves the use of a UDP-rhamnose regeneration system to achieve high yields. The highest titer of production reached 231 mg/L with a molar conversion of 100% .

Analyse Chemischer Reaktionen

Types of Reactions: Isorhamnetin 3-sophoroside-7-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The optimal conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions include various derivatives of isorhamnetin glycosides, which exhibit diverse biological activities such as anti-inflammatory, antinociceptive, and antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

- Isorhamnetin 3-O-rhamnoside

- Isorhamnetin 3-O-galactoside

- Isorhamnetin 3-O-robinobioside

Comparison: Isorhamnetin 3-sophoroside-7-rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other isorhamnetin glycosides . This unique structure also contributes to its diverse biological activities, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,31+,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQKXKNZQQBTDD-IOCIRFPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the relationship between isorhamnetin-3-O-sophoroside-7-O-rhamnoside and the sensory properties of sea buckthorn berries?

A1: Isorhamnetin-3-O-sophoroside-7-O-rhamnoside, a flavonol glycoside found in sea buckthorn berries, has been identified as a contributor to the berries' astringent taste. Research suggests that this compound, along with malic acid and other isorhamnetin glycosides, plays a significant role in the perceived astringency of sea buckthorn puree. Interestingly, while some studies have linked proanthocyanidin dimers and trimers to astringency, their impact appears to be less significant than initially thought in the context of sea buckthorn berries [, , ].

Q2: Beyond sea buckthorn, in what other plant species has isorhamnetin-3-O-sophoroside-7-O-rhamnoside been identified, and are there any potential applications related to this compound?

A2: Isorhamnetin-3-O-sophoroside-7-O-rhamnoside has been isolated from the berries of Hippophae rhamnoides subsp. Sinensis Rousi, a subspecies of sea buckthorn []. Furthermore, research indicates that this compound, along with other flavonoids like quercetin-3‑O‑2’,6’‑dirhamnosylglucoside and quercetin rhamnosyl dihexoside, could serve as a potential biomarker for resistance to carmine cochineal (Dactylopius opuntiae) in certain forage palm species (Opuntia spp. and Nopalea spp.) []. This discovery highlights the potential of this compound in developing pest-resistant crops.

Q3: Are there established analytical methods for detecting and quantifying isorhamnetin-3-O-sophoroside-7-O-rhamnoside in plant material?

A3: While specific details regarding validated analytical methods for isorhamnetin-3-O-sophoroside-7-O-rhamnoside are limited in the provided research, studies commonly utilize chromatographic techniques for its isolation and purification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has proven effective in identifying and quantifying flavonoid glycosides, including isorhamnetin-3-O-sophoroside-7-O-rhamnoside, within complex plant matrices [, ]. Further research focusing on method development and validation for this specific compound would be beneficial to ensure accurate and reliable quantification in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)